2-Hydrazinyl-3-methylquinoline
CAS No.: 115761-88-1
Cat. No.: VC5283309
Molecular Formula: C10H11N3
Molecular Weight: 173.219
* For research use only. Not for human or veterinary use.

CAS No. | 115761-88-1 |
---|---|
Molecular Formula | C10H11N3 |
Molecular Weight | 173.219 |
IUPAC Name | (3-methylquinolin-2-yl)hydrazine |
Standard InChI | InChI=1S/C10H11N3/c1-7-6-8-4-2-3-5-9(8)12-10(7)13-11/h2-6H,11H2,1H3,(H,12,13) |
Standard InChI Key | XECUAQMMBPDLGM-UHFFFAOYSA-N |
SMILES | CC1=CC2=CC=CC=C2N=C1NN |
Structural and Molecular Properties
2-Hydrazinyl-3-methylquinoline belongs to the quinoline family, a class of heterocyclic aromatic compounds with a bicyclic structure comprising a benzene ring fused to a pyridine ring. The molecular formula is C₁₀H₁₁N₃, with a molecular weight of 173.219 g/mol. Key structural features include:
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A hydrazinyl group (-NH-NH₂) at position 2, which confers nucleophilic reactivity.
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A methyl group (-CH₃) at position 3, influencing steric and electronic properties.
The IUPAC name is (3-methylquinolin-2-yl)hydrazine, and its SMILES notation is CC1=CC2=CC=CC=C2N=C1NN
. The hydrazine group enables the formation of hydrazones and other derivatives, while the methyl group modulates solubility and binding affinity .
Table 1: Fundamental Properties of 2-Hydrazinyl-3-methylquinoline
Property | Value |
---|---|
CAS Number | 115761-88-1 |
Molecular Formula | C₁₀H₁₁N₃ |
Molecular Weight | 173.219 g/mol |
IUPAC Name | (3-methylquinolin-2-yl)hydrazine |
SMILES | CC1=CC2=CC=CC=C2N=C1NN |
PubChem CID | 14126769 |
Synthesis and Reaction Pathways
Primary Synthesis Routes
The compound is typically synthesized via nucleophilic substitution or condensation reactions. A common method involves reacting 3-methylquinolin-2-amine with hydrazine hydrate under reflux conditions. Alternative routes utilize 2-chloro-3-methylquinoline as a precursor, where hydrazine displaces the chlorine atom .
A high-yield synthesis (96.4%) reported for analogous compounds involves:
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Dissolving o-aminobenzaldehyde and chloroacetone in tetrahydrofuran (THF) with tetrabutylammonium bromide (TBAB).
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Mixing with an aqueous solution of sodium hydroxide and zinc oxide.
Key Chemical Reactions
The hydrazine group participates in:
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Hydrazone Formation: Reacts with carbonyl compounds (e.g., aldehydes, ketones) to form hydrazones, useful in synthesizing Schiff bases .
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Cyclization Reactions: Forms fused heterocycles like triazoles or pyrazoles under acidic or basic conditions .
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Electrophilic Aromatic Substitution: The quinoline ring undergoes nitration or sulfonation at positions activated by the methyl group.
Biological Activities
Antimicrobial Properties
2-Hydrazinyl-3-methylquinoline exhibits broad-spectrum antimicrobial activity. In vitro studies against Staphylococcus aureus and Escherichia coli show MIC values of 8–16 µg/mL, comparable to standard antibiotics. The mechanism involves inhibition of bacterial DNA gyrase, a critical enzyme for DNA replication .
Table 2: Biological Activity Profile
Activity | Target Organism/Cell Line | IC₅₀/MIC | Mechanism |
---|---|---|---|
Antimicrobial | S. aureus | 8 µg/mL | DNA gyrase inhibition |
Anticancer | MCF-7 | 12.5 µM | Apoptosis induction |
Antioxidant | DPPH assay | EC₅₀ = 45 µM | Free radical scavenging |
Analytical Characterization
Spectroscopic Data
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IR Spectroscopy: Strong absorption bands at 3200–3350 cm⁻¹ (N-H stretch), 1620 cm⁻¹ (C=N stretch), and 1580 cm⁻¹ (C=C aromatic) .
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¹H NMR (DMSO-d₆): δ 2.45 (s, 3H, CH₃), 6.85–8.20 (m, 5H, aromatic H), 8.95 (s, 1H, NH) .
Chromatographic Methods
Reverse-phase HPLC (C18 column, acetonitrile/water) achieves >98% purity with a retention time of 6.7 minutes.
Applications in Drug Development
2-Hydrazinyl-3-methylquinoline serves as a precursor for:
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Antitubercular Agents: Hydrazone derivatives show MIC = 1.56 µg/mL against Mycobacterium tuberculosis .
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Kinase Inhibitors: Triazole-linked analogues inhibit c-MET kinase (IC₅₀ = 0.89 µM), a target in non-small cell lung cancer .
Comparison with Related Compounds
Table 3: Structural and Functional Analogues
Compound | Substituents | Bioactivity (IC₅₀) |
---|---|---|
6-Fluoro-2-hydrazinyl-3-methylquinoline | 6-F, 2-NHNH₂, 3-CH₃ | Antiviral (HCV: 3.2 µM) |
4-Hydrazino-8-methyl-2-quinolinone | 4-NHNH₂, 8-CH₃, 2-O | Antifungal (Candida: 4 µg/mL) |
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